(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
Overview
Description
“(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a pyridazine ring and an ethylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a pyridazine ring and an ethylamine group .
Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
The chemistry of heterocyclic compounds is a fundamental aspect of organic chemistry, impacting various scientific and industrial fields. Research into compounds with complex heterocyclic structures, such as "(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine," delves into understanding their synthesis, structural properties, and reactivity. Studies in this area contribute to the broader knowledge of heterocyclic chemistry and its application in developing new materials and drugs (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity and Biological Activity
Research on the antioxidant properties of heterocyclic compounds reveals their potential in mitigating oxidative stress, which is implicated in various chronic diseases. The study of specific heterocyclic amines and their derivatives, such as those related to the query compound, highlights their potential biological activities and applications in developing new therapeutic agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Applications in Drug Development
The structural complexity of heterocyclic compounds offers a versatile scaffold for pharmaceutical development. Research into compounds with specific heterocyclic frameworks, like the one , underscores the potential for discovering novel drugs with enhanced pharmacokinetic profiles and therapeutic efficacy. This research paves the way for the development of new medications targeting various diseases, illustrating the importance of heterocyclic chemistry in drug discovery processes (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Contribution to Material Science
The study of heterocyclic compounds extends beyond pharmacology, impacting material science. The unique properties of these compounds, derived from their heterocyclic structures, are explored for applications in creating new materials with desired physical and chemical characteristics. This research contributes to innovations in materials science, offering prospects for advanced materials with applications in various industries (Yongjin & Shuhong, 2019).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes in the physiological system . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to interact with various enzymes, either inhibiting or activating them. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can modulate the activity of key enzymes, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDTKVFUQNRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.